molecular formula C17H15FN2O B2790019 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-37-9

2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

Cat. No.: B2790019
CAS No.: 852136-37-9
M. Wt: 282.318
InChI Key: NPJVHXCKMYVLCY-UHFFFAOYSA-N
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Description

2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar indole derivatives have been studied .

Dosage Effects in Animal Models

Studies on similar indole derivatives have shown that their effects can vary with different dosages .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide within cells and tissues are not yet fully known. Similar indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar indole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity.

Properties

IUPAC Name

2-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJVHXCKMYVLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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